molecular formula C21H28N2O5 B2395448 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034467-20-2

4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2395448
CAS No.: 2034467-20-2
M. Wt: 388.464
InChI Key: PASDCIAKOKYHNT-UHFFFAOYSA-N
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Description

4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry, often used as building blocks for drug design .

Preparation Methods

The synthesis of 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves multiple steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities . Additionally, it is used in the development of new drugs and as a reagent in various biochemical assays . In the industrial sector, it is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, often interacting with enzymes or receptors in the body . These interactions can lead to various therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine ring structure but differ in their substituents and biological activities.

Properties

IUPAC Name

4-[1-[3-(4-propoxyphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-2-13-28-18-6-3-16(4-7-18)5-8-19(24)22-11-9-17(10-12-22)23-20(25)14-27-15-21(23)26/h3-4,6-7,17H,2,5,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASDCIAKOKYHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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